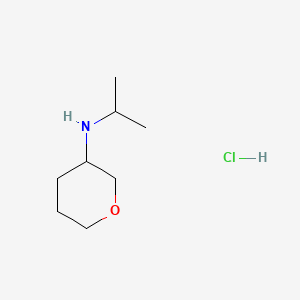

N-(propan-2-yl)oxan-3-amine hydrochloride

Description

N-(propan-2-yl)oxan-3-amine hydrochloride (CAS 1341782-83-9) is a secondary amine hydrochloride salt with the molecular formula C₆H₁₃NO·HCl and a molecular weight of 143.23 g/mol . The compound features an oxetane (3-membered oxygen-containing ring) backbone substituted with an isopropylamine group. Its structure confers unique physicochemical properties, such as moderate polarity due to the oxetane ring and enhanced water solubility from the hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in drug discovery for central nervous system (CNS) targets due to its amine functionality .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

N-propan-2-yloxan-3-amine;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H |

InChI Key |

XWZVPWLBFVHRDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCCOC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)oxan-3-amine hydrochloride typically involves the reaction of oxan-3-amine with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)oxan-3-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-3-imine derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxan-3-imine derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted amines with different functional groups.

Scientific Research Applications

N-(propan-2-yl)oxan-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Oxetane-Based Amines

(a) N-Methyloxetan-3-amine Hydrochloride (CAS 1799412-41-1)

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Key Differences : Replaces the isopropyl group with a methyl substituent.

- However, the reduced lipophilicity may limit membrane permeability in biological systems .

(b) N-Propyloxetan-3-amine (CAS 1207175-51-6)

Ring Size and Functional Group Modifications

(a) 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4)

- Molecular Formula : C₁₂H₁₈ClN₃O

- Molecular Weight : 255.75 g/mol

- Key Differences : Replaces the oxetane ring with a 6-membered oxane (tetrahydropyran) and introduces a chloropyrimidine group.

- The chloropyrimidine moiety adds electron-withdrawing effects, influencing binding affinity in agrochemical applications .

(b) (3-Phenoxyphenyl)methylamine Hydrochloride (CAS 7495-35-4)

Functional Group Replacements

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Formula : C₁₂H₁₇ClFN₂O₂

- Molecular Weight : 294.73 g/mol

- Key Differences : Replaces the oxetane with an amide linkage and adds a fluorinated aromatic substituent.

- Implications : The amide group enhances hydrogen-bonding capacity, improving target specificity in enzyme inhibition studies. The fluorine atom increases metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

| Compound | Solubility (Water) | LogP | Metabolic Stability | Primary Applications |

|---|---|---|---|---|

| N-(propan-2-yl)oxan-3-amine hydrochloride | High (HCl salt) | 1.2–1.5 | Moderate | Pharmaceutical intermediates |

| N-Methyloxetan-3-amine hydrochloride | High | 0.8–1.0 | High | Drug synthesis |

| 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine | Low | 2.5–3.0 | Low | Agrochemical research |

| (3-Phenoxyphenyl)methylamine HCl | Moderate | 3.0–3.5 | Moderate | Material science, CNS drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.